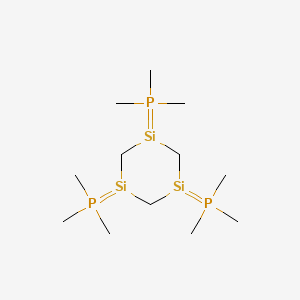
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) is a unique organosilicon compound that features a trisilinane core with three trimethyl-lambda~5~-phosphane groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) typically involves the reaction of a trisilinane precursor with trimethyl-lambda~5~-phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and phosphine oxide derivatives.
Reduction: Reduction reactions can yield silane and phosphine products.
Substitution: The trimethyl-lambda~5~-phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol, silane, phosphine oxide, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism by which (1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) exerts its effects involves the interaction of its silicon and phosphorus atoms with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethyl-lambda~5~-phosphane groups can also act as electron donors, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione): This compound is used as a crosslinking agent in polymer synthesis and has applications in the rubber and plastic industries.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Uniqueness
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) is unique due to its combination of silicon and phosphorus atoms, which imparts distinct chemical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
63246-14-0 |
|---|---|
Formule moléculaire |
C12H33P3Si3 |
Poids moléculaire |
354.57 g/mol |
Nom IUPAC |
[3,5-bis(trimethyl-λ5-phosphanylidene)-1,3,5-trisilinan-1-ylidene]-trimethyl-λ5-phosphane |
InChI |
InChI=1S/C12H33P3Si3/c1-13(2,3)16-10-17(14(4,5)6)12-18(11-16)15(7,8)9/h10-12H2,1-9H3 |
Clé InChI |
JPGISGBVMIATGQ-UHFFFAOYSA-N |
SMILES canonique |
CP(=[Si]1C[Si](=P(C)(C)C)C[Si](=P(C)(C)C)C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
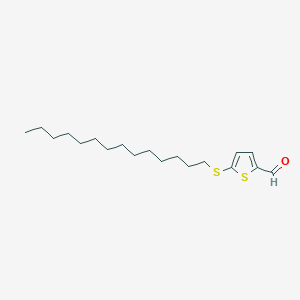
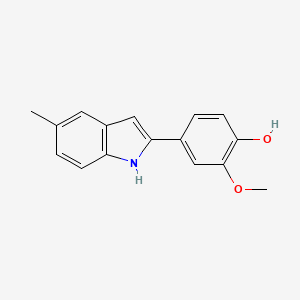

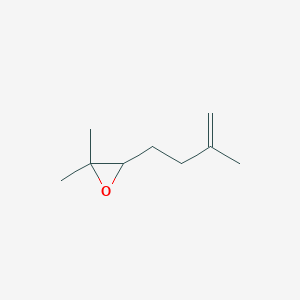
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
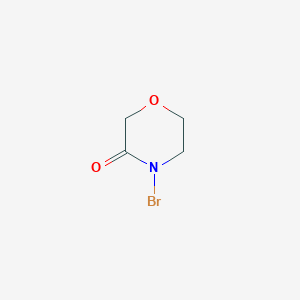
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
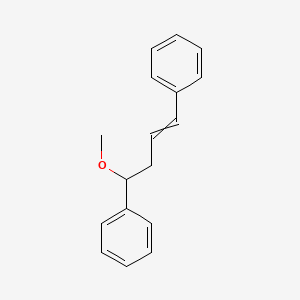
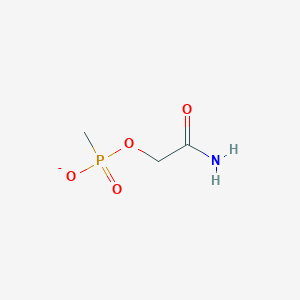
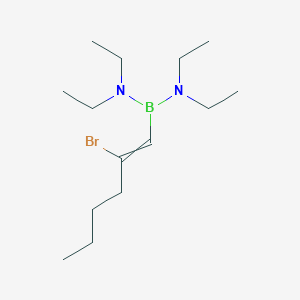
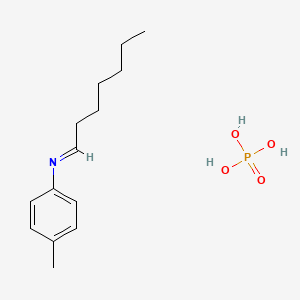
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)
